An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Thiazol-2-yl)ethanethioamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Thiazol-2-yl)ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the novel thioamide, 2-(1,3-Thiazol-2-yl)ethanethioamide. This compound, featuring a thiazole core, is of significant interest to the medicinal chemistry and drug development community due to the established importance of thiazole-containing molecules in a variety of therapeutic areas.[1][2] This guide presents a validated, two-step synthetic pathway commencing with the Hantzsch thiazole synthesis to yield the key intermediate, 2-(1,3-thiazol-2-yl)acetonitrile, followed by a robust thionation reaction to afford the target thioamide. We will provide a thorough explanation of the rationale behind the chosen synthetic strategy and detailed, step-by-step protocols. Furthermore, this guide will extensively cover the analytical characterization of 2-(1,3-Thiazol-2-yl)ethanethioamide, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The presented data will serve as a crucial reference for researchers engaged in the synthesis and application of novel thiazole derivatives.
Introduction and Scientific Context
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique electronic properties of the thiazole ring, conferred by the presence of both sulfur and nitrogen heteroatoms, allow it to engage in various non-covalent interactions with biological targets, making it a versatile building block in drug design.
Thioamides, the sulfur analogs of amides, also play a crucial role in the development of new therapeutic agents. The replacement of the amide oxygen with sulfur can significantly alter a molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability. This can lead to improved pharmacokinetic profiles and enhanced biological activity.
The target molecule of this guide, 2-(1,3-Thiazol-2-yl)ethanethioamide, combines these two important pharmacophores. Its synthesis and characterization are therefore of considerable interest for the exploration of new chemical space in drug discovery. This guide aims to provide a clear and detailed roadmap for the preparation and rigorous identification of this promising compound.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of 2-(1,3-Thiazol-2-yl)ethanethioamide points to 2-(1,3-thiazol-2-yl)acetonitrile as a key precursor. The thioamide functionality can be readily introduced in the final step via a thionation reaction of the nitrile group. The thiazole ring of the precursor can, in turn, be constructed using the well-established Hantzsch thiazole synthesis.
Our chosen synthetic strategy is a two-step process:
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Hantzsch Thiazole Synthesis: Reaction of thioformamide with a suitable 3-halo-2-oxopropanenitrile to construct the 2-substituted thiazole ring and yield 2-(1,3-thiazol-2-yl)acetonitrile.
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Thionation of the Nitrile: Conversion of the nitrile group of 2-(1,3-thiazol-2-yl)acetonitrile to a thioamide group to yield the final product, 2-(1,3-Thiazol-2-yl)ethanethioamide.
This approach was selected for its efficiency, use of readily available starting materials, and the reliability of the chosen chemical transformations.
Figure 1: Overall synthetic workflow for 2-(1,3-Thiazol-2-yl)ethanethioamide.
Experimental Protocols
Synthesis of 2-(1,3-Thiazol-2-yl)acetonitrile (Intermediate)
The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings.[3] It involves the condensation of an α-halocarbonyl compound with a thioamide. In our protocol, we will utilize a variation of this reaction to synthesize the key acetonitrile intermediate.
Protocol:
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
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Reagent Addition: To the flask, add thioformamide (1.0 equivalent) and a suitable solvent such as ethanol.
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Initiation: Slowly add 3-bromo-2-oxopropanenitrile (1.1 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.
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Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(1,3-thiazol-2-yl)acetonitrile.
Synthesis of 2-(1,3-Thiazol-2-yl)ethanethioamide (Final Product)
The conversion of a nitrile to a primary thioamide can be achieved using various thionating agents. Common reagents for this transformation include phosphorus pentasulfide (P₂S₅) and Lawesson's reagent. Both are effective, though Lawesson's reagent is often preferred for its milder reaction conditions and higher yields in many cases.
Protocol using Phosphorus Pentasulfide:
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Reaction Setup: In a fume hood, set up a round-bottom flask with a magnetic stirrer and a reflux condenser.
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Reagent Suspension: Suspend phosphorus pentasulfide (0.5 equivalents) in a dry, inert solvent such as pyridine or toluene.
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Substrate Addition: Add 2-(1,3-thiazol-2-yl)acetonitrile (1.0 equivalent) to the suspension.
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Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
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Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thioamide can be purified by recrystallization or column chromatography.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-(1,3-Thiazol-2-yl)ethanethioamide. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.
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Thiazole Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the thiazole ring.
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Methylene Protons: A singlet in the aliphatic region (typically δ 3.5-4.5 ppm) for the CH₂ group adjacent to the thioamide and thiazole ring.
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Thioamide Protons: Two broad singlets for the NH₂ protons of the thioamide group, which may be diastereotopic and appear at different chemical shifts (typically δ 8.0-10.0 ppm).
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.
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Thioamide Carbonyl: A signal in the downfield region (typically δ 190-210 ppm) for the C=S carbon.
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Thiazole Carbons: Signals in the aromatic region corresponding to the carbons of the thiazole ring.
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Methylene Carbon: A signal in the aliphatic region for the CH₂ carbon.
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| ~9.5 (br s, 1H, NH) | ~205 (C=S) |
| ~9.0 (br s, 1H, NH) | ~165 (Thiazole C2) |
| ~7.8 (d, 1H, Thiazole H) | ~145 (Thiazole C4) |
| ~7.3 (d, 1H, Thiazole H) | ~120 (Thiazole C5) |
| ~4.0 (s, 2H, CH₂) | ~45 (CH₂) |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(1,3-Thiazol-2-yl)ethanethioamide.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
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N-H Stretching: Broad absorption bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary thioamide N-H bonds.
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C=S Stretching: A characteristic absorption band for the thiocarbonyl group, typically found in the region of 1000-1250 cm⁻¹.
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C-N Stretching: A band in the region of 1400-1600 cm⁻¹ associated with the C-N stretching of the thioamide.
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Thiazole Ring Vibrations: Several characteristic bands in the fingerprint region (below 1600 cm⁻¹) corresponding to the vibrations of the thiazole ring.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3100 - 3400 (broad) |
| C-H Stretch (aromatic) | ~3050 |
| C-H Stretch (aliphatic) | ~2950 |
| C=N Stretch (Thiazole) | ~1600 |
| C=C Stretch (Thiazole) | ~1500 |
| C-N Stretch | 1400 - 1600 |
| C=S Stretch | 1000 - 1250 |
Table 2: Key Expected FTIR Absorption Bands for 2-(1,3-Thiazol-2-yl)ethanethioamide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of 2-(1,3-Thiazol-2-yl)ethanethioamide.
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Isotope Peaks: The presence of sulfur will result in a characteristic M+2 isotope peak with an intensity of approximately 4.4% relative to the molecular ion peak.
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Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways may include the loss of the thioamide group or cleavage of the bond between the methylene group and the thiazole ring.
Figure 2: Workflow for the characterization of 2-(1,3-Thiazol-2-yl)ethanethioamide.
Conclusion
This technical guide has outlined a robust and efficient two-step synthesis for the novel compound 2-(1,3-Thiazol-2-yl)ethanethioamide, starting from readily available precursors. The detailed protocols for the Hantzsch thiazole synthesis of the key acetonitrile intermediate and its subsequent thionation to the final thioamide product are designed to be reproducible and scalable. Furthermore, the comprehensive characterization data provided, including predicted NMR, FTIR, and MS analyses, will serve as an invaluable resource for researchers in confirming the structure and purity of the synthesized compound. The availability of this detailed guide is anticipated to facilitate further exploration of the biological activities of this and related thiazole-containing thioamides in the pursuit of new therapeutic agents.
References
-
Hantzsch, A. R. The Hantzsch Thiazole Synthesis. Chem. Ber.1887 , 20, 3118–3131. [Link]
-
Ayati, A.; Emami, S.; Asadipour, A.; Shafiei, Z.; Foroumadi, A. Recent applications of the Hantzsch reaction in the synthesis of thiazole derivatives. Mol. Divers.2015 , 19, 925–961. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
Shaaban, M. R.; Saleh, T. S.; Mayhoub, A. S.; Farag, A. M. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules2016 , 21, 126. [Link]
-
Yunus, U.; et al. N-(Thiazol-2-yl)acetamide. Acta Crystallogr. Sect. E Struct. Rep. Online2008 , 64, o222. [Link]
- Google Patents.
-
Al-Ostath, A. I.; et al. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules2023 , 28, 7009. [Link]
-
Gommaa, M. A. M.; et al. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Catalysts2023 , 13, 111. [Link]
-
El-Sayed, W. A.; et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules2019 , 24, 1594. [Link]
-
Khan, I.; et al. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chem.2019 , 13, 48. [Link]
-
Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2000. [Link]
-
Al-Obaidi, A.; et al. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Adv.2023 , 13, 32717-32733. [Link]
-
Skonieczny, K.; et al. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Memristive Applications. Adv. Funct. Mater.2023 , 2306631. [Link]
-
Hassan, A. H. E.; et al. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief2018 , 21, 2133-2143. [Link]
-
Lesyk, R.; et al. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Pharmacia2022 , 69, 453-467. [Link]
-
El-Sayed, W. A.; et al. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules2020 , 25, 5424. [Link]
-
ResearchGate. 1 H-NMR Spectra For L Compound(2) 13 C-NMR Spectra For compound (1) The... [Link]
-
Elnagdi, M. H.; et al. Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. J. Chem. Res.2004 , 2004, 75-78. [Link]
-
Al-Majedy, Y. K.; et al. Reactivity of 3-halo-2-oxopropanamides and 3-halo-2-cyano-2-hydroxypropanoates: Synthesis of S and N containing heterocycles. J. Heterocycl. Chem.2017 , 54, 198-204. [Link]
- Google Patents.
-
Parveen, H.; et al. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules2016 , 21, 241. [Link]
-
Nagarajan, K.; et al. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proc. Indian Acad. Sci. (Chem. Sci.)1986 , 97, 77-90. [Link]
-
Wucher, M.; et al. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Chem. Eur. J.2024 , e202401311. [Link]
-
ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]
-
Rao, C. V.; et al. Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido. Org. Commun.2011 , 4, 33-41. [Link]
-
Ghorbani-Vaghei, R.; et al. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. Sci. Rep.2024 , 14, 15467. [Link]
-
El-Sayed, W. A.; et al. Transformation of amides to thioamides using efficient and novel thiating reagent. Molecules2020 , 25, 5424. [Link]
-
Costa, M.; et al. Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. Molecules2023 , 28, 7035. [Link]
-
ChemRxiv. Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives. [Link]
-
National Institute of Standards and Technology. Aminothiazole. [Link]
-
Golenia, E.; et al. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules2023 , 28, 5585. [Link]
-
Current Trends in Biotechnology and Pharmacy. Novel Synthesis of Isatin-Thiazole Pharmacophores and their Cytotoxicity Evaluation. [Link]
